
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol under suitable conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonate group to a sulfonic acid or sulfonamide.
Applications De Recherche Scientifique
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a building block for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate: This compound has a similar dioxolane ring but differs in the substituent group attached to the methyl group.
Oxazole derivatives: These compounds have a different heterocyclic ring structure but share some similar chemical properties and applications.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have a dioxolane ring fused with an indole moiety and are studied for their anticancer properties.
Propriétés
Formule moléculaire |
C12H12O6S |
|---|---|
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H12O6S/c1-8-3-5-10(6-4-8)19(14,15)16-7-11-9(2)17-12(13)18-11/h3-6H,7H2,1-2H3 |
Clé InChI |
NXCIEQOOLZINGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(OC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


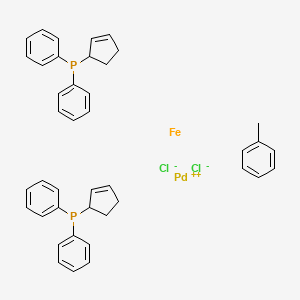
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)


![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
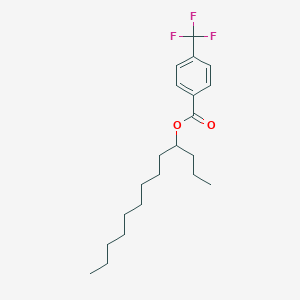

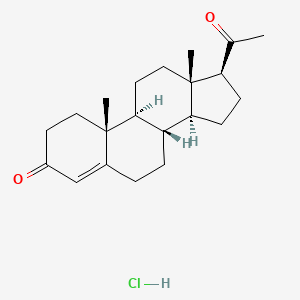

![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
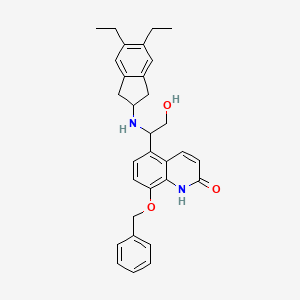
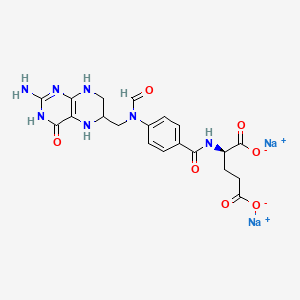
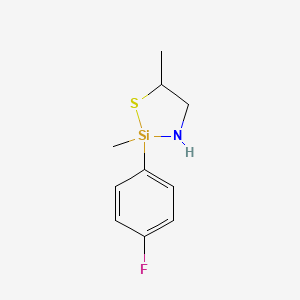
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
